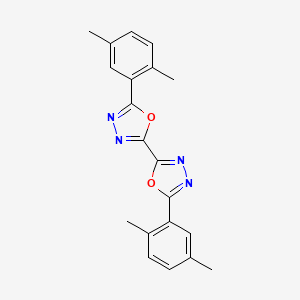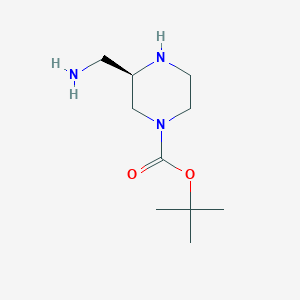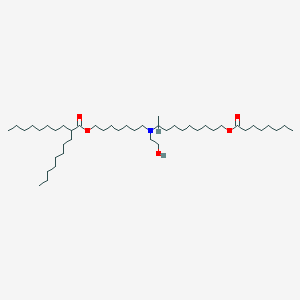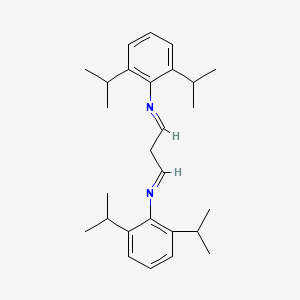![molecular formula C15H15N5O2 B13366229 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a compound that features both imidazole and phthalazine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while phthalazine is a bicyclic compound with nitrogen atoms in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized through various methods, including the reaction of hydrazine with phthalic anhydride.
Coupling of the Two Moieties: The final step involves coupling the imidazole and phthalazine moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The phthalazine moiety can be reduced to form dihydrophthalazine derivatives.
Substitution: Both the imidazole and phthalazine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the phthalazine moiety would yield dihydrophthalazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s imidazole moiety is known for its biological activity, including antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of functional materials, such as catalysts and sensors.
Biology: The compound can be used as a probe to study biological processes involving imidazole and phthalazine derivatives.
Wirkmechanismus
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The imidazole moiety can interact with enzymes and receptors, modulating their activity. The phthalazine moiety can interact with DNA and proteins, affecting their function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Dacarbazine: An anticancer agent containing a phthalazine ring.
Uniqueness
N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is unique due to the combination of imidazole and phthalazine moieties in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C15H15N5O2 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
N-(2-imidazol-1-ylethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2/c21-14(17-6-8-20-7-5-16-10-20)9-13-11-3-1-2-4-12(11)15(22)19-18-13/h1-5,7,10H,6,8-9H2,(H,17,21)(H,19,22) |
InChI-Schlüssel |
UWRHPEPPYNOURB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366166.png)
![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)

![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)


![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)

